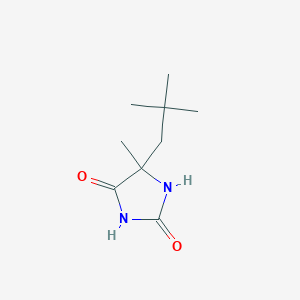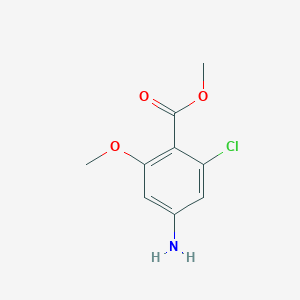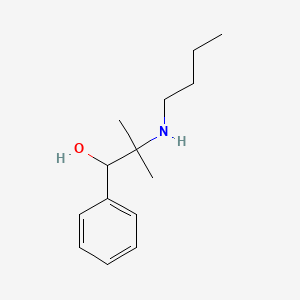
5-(2,2-Dimethylpropyl)-5-methylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-5-neopentylimidazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H16N2O2. This compound is part of the imidazolidine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of 5-Methyl-5-neopentylimidazolidine-2,4-dione makes it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-5-neopentylimidazolidine-2,4-dione typically involves the reaction of neopentylamine with methyl isocyanate, followed by cyclization. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: On an industrial scale, the production of 5-Methyl-5-neopentylimidazolidine-2,4-dione may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and reactant concentrations is crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-5-neopentylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can be further utilized in different applications .
Scientific Research Applications
5-Methyl-5-neopentylimidazolidine-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Methyl-5-neopentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in target cells. For example, it has been shown to inhibit tankyrase enzymes, which play a role in the Wnt/β-catenin signaling pathway. This inhibition can lead to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
- 5-Methyl-5-propylimidazolidine-2,4-dione
- 1-Methyl-5,5-diphenylimidazolidine-2,4-dione
- 5-Methyl-5-(4-oxo-3H-quinazolin-2-yl)imidazolidine-2,4-dione
Comparison: Compared to these similar compounds, 5-Methyl-5-neopentylimidazolidine-2,4-dione exhibits unique properties due to the presence of the neopentyl group. This structural feature enhances its stability and reactivity, making it a more versatile compound for various applications. Additionally, its inhibitory effects on specific enzymes are more pronounced, providing a distinct advantage in therapeutic research .
Properties
CAS No. |
5394-33-2 |
|---|---|
Molecular Formula |
C9H16N2O2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
5-(2,2-dimethylpropyl)-5-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C9H16N2O2/c1-8(2,3)5-9(4)6(12)10-7(13)11-9/h5H2,1-4H3,(H2,10,11,12,13) |
InChI Key |
XHPQUJCLPZSASW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[2-(Benzyloxy)ethyl]-9-(oxan-2-yl)-9H-purine](/img/structure/B12939489.png)



![(2R)-2-(((4aR,6R,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-(tert-butoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12939497.png)

![5-(2-(1-Ethylnaphtho[1,2-d]thiazol-2(1H)-ylidene)ethylidene)-3-heptyl-1-phenyl-2-thioxoimidazolidin-4-one](/img/structure/B12939508.png)
![(6,8-Dichloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B12939535.png)

![6-Bromo-N-[(pyridin-4-yl)methyl]imidazo[1,2-a]pyridin-8-amine](/img/structure/B12939539.png)
